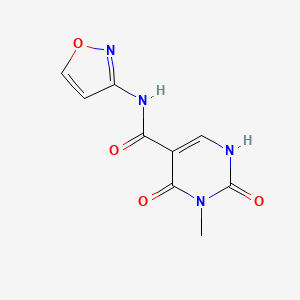![molecular formula C20H25N3O3 B2888081 N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide CAS No. 872843-52-2](/img/structure/B2888081.png)
N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reagents: Pyrrolidinone, acetic anhydride
Conditions: Heating under reflux
Step 3: Formation of Final Compound
Reagents: Diethylamine, acetic anhydride
Conditions: Room temperature, stirring
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
-
Step 1: Synthesis of Indole Core
Reagents: Phenylhydrazine, acetone
Conditions: Acidic medium (e.g., hydrochloric acid), reflux
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions
Reduction: Lithium aluminum hydride, anhydrous conditions
Substitution: Nucleophiles such as amines or thiols, basic conditions
Major Products
Oxidation: Formation of indole-2,3-dione derivatives
Reduction: Formation of hydroxylated pyrrolidinone derivatives
Substitution: Formation of substituted indole derivatives
Aplicaciones Científicas De Investigación
N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide involves its interaction with various molecular targets. The indole ring can interact with multiple receptors, including serotonin receptors, which are implicated in mood regulation and other physiological processes. The pyrrolidinone moiety may contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide
- N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)benzyl]acetamide
- N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)phenyl]acetamide
Uniqueness
Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the indole ring, in particular, is known to enhance the compound’s ability to interact with biological targets, making it a valuable molecule for further research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-3-21(4-2)18(24)14-23-13-16(15-9-5-6-10-17(15)23)19(25)20(26)22-11-7-8-12-22/h5-6,9-10,13H,3-4,7-8,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEPODUSIAAFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2,4,5-Trichlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B2887998.png)
![N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2887999.png)
![5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B2888001.png)

![2-(2,5-Dimethylfuran-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2888006.png)


![N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-ethylbenzamide](/img/structure/B2888013.png)
![Methyl (1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2888014.png)


![(3,5-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2888019.png)

![2-(2-Chloropropanoyl)-N-[2-(4-fluorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B2888021.png)
